molecular formula C14H15N3 B11807314 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11807314
M. Wt: 225.29 g/mol
InChI Key: LVSZAICMNWRSDN-UHFFFAOYSA-N
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Description

2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The isopropylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the acetonitrile group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups onto the aromatic ring or the nitrile group .

Mechanism of Action

The mechanism of action of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and the isopropylphenyl group can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C14H15N3/c1-10(2)11-3-5-12(6-4-11)14-9-13(7-8-15)16-17-14/h3-6,9-10H,7H2,1-2H3,(H,16,17)

InChI Key

LVSZAICMNWRSDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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